molecular formula C₁₂₀H₁₉₄N₃₆O₃₄ B612608 Motilin(canine) CAS No. 85490-53-5

Motilin(canine)

Cat. No.: B612608
CAS No.: 85490-53-5
M. Wt: 2685.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motilin is a peptide hormone that was first identified in the mucosa of the porcine upper intestine in the 1970s. It is produced in endocrine cells in the mucosa of the upper intestine and plays a crucial role in regulating gastrointestinal motility. In dogs, motilin is involved in the regulation of the migrating motor complex, which is essential for maintaining normal gastrointestinal functions and transmitting hunger signals from the stomach to the brain .

Mechanism of Action

Target of Action

Motilin, produced in endocrine cells in the mucosa of the upper intestine, is an important regulator of gastrointestinal (GI) motility . It primarily targets the Motilin Receptor (MLN-R) , which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates . The expression of MLN-R has recently been found on the membrane of endothelial cells (ECs) in canine gastrointestinal arteries .

Mode of Action

When motilin is released, it binds to cells called motilin receptors . As motilin binds to receptors, the muscles in the small intestine contract . This action moves food to the next stage of digestion . Motilin mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .

Biochemical Pathways

Motilin regulates the exocrine and endocrine functions, and stimulates the release of gastric acid, pepsinogen, insulin, somatostatin, and pancreatic bicarbonate/protein . Motilin controls the cyclic release of insulin in fasted dogs . The cyclic increases of motilin are inhibited by atropine or hexamethonium .

Pharmacokinetics

It is known that motilin is a gastrointestinal hormone produced in the small intestine . During the fasting state, plasma levels of motilin fluctuate .

Result of Action

The primary result of motilin’s action is the stimulation of gastrointestinal motility. It triggers muscle contractions in the small intestine, moving food from the small intestine to the large intestine . Motilin also plays a role in controlling insulin release and triggering the body’s hunger cues . It is hypothesized that motilin protects the canine joint against inflammation and improves the health of the cartilage in osteoarthritis .

Action Environment

The action of motilin is influenced by the environment within the gastrointestinal tract. For example, duodenal alkalinization was discovered to stimulate the motility of denervated transplanted pouches of the gastric corpus in dogs . This effect was suspected to be the result of the release of a hormone, which was subsequently isolated and named motilin . The in vivo GI motility-stimulating actions of motilin are similar in humans and dogs, but motilin stimulates contractility of the human GI tract in vitro, in contrast to the isolated canine GI tract .

Biochemical Analysis

Biochemical Properties

Motilin mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor . This motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .

Cellular Effects

Motilin influences cell function by regulating GI motility. It interacts with specific motilin receptors on the cells of the GI tract, stimulating contractions that help maintain normal GI functions . These contractions also send a hunger signal to the brain, indicating the role of Motilin in appetite regulation .

Molecular Mechanism

Motilin exerts its effects at the molecular level through binding interactions with its specific receptor, the motilin receptor . This binding triggers a series of intracellular events that lead to the contraction of the GI muscles .

Temporal Effects in Laboratory Settings

The effects of Motilin have been studied over time in laboratory settings. In vitro studies using the isolated canine antrum and duodenum indicated that canine Motilin caused contraction at a very high concentration .

Dosage Effects in Animal Models

The effects of Motilin vary with different dosages in animal models. For instance, a high concentration of canine Motilin was necessary for contraction of the canine duodenum .

Metabolic Pathways

Motilin is involved in the metabolic pathway that regulates GI motility. It interacts with the motilin receptor, triggering a cascade of intracellular events that lead to muscle contraction .

Transport and Distribution

Motilin is produced in the upper intestine and is distributed throughout the GI tract. It interacts with the motilin receptor on the cells of the GI tract, influencing its localization and accumulation .

Subcellular Localization

Motilin is localized in the endocrine cells of the upper intestinal mucosa. It is released into the bloodstream, where it can interact with motilin receptors on the cells of the GI tract .

Preparation Methods

Motilin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods for motilin involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to obtain the desired peptide in high purity .

Chemical Reactions Analysis

Motilin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of motilin can lead to the formation of disulfide bonds, which are important for the stability and activity of the peptide .

Scientific Research Applications

Motilin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, motilin is used as a model peptide for studying peptide synthesis and structure-activity relationships. In biology, motilin is studied for its role in regulating gastrointestinal motility and hunger signaling. In medicine, motilin and its receptor are targets for developing treatments for gastrointestinal hypomotility disorders. Additionally, motilin is used in the development of motilin receptor agonists, which have potential therapeutic applications .

Comparison with Similar Compounds

Motilin is similar to other gastrointestinal hormones such as ghrelin and cholecystokinin, which also regulate gastrointestinal motility and hunger signaling. motilin is unique in its ability to induce the migrating motor complex, a pattern of gastrointestinal motility that occurs during fasting. Similar compounds include ghrelin, which stimulates appetite and gastrointestinal motility, and cholecystokinin, which stimulates the digestion of fat and protein .

Motilin’s unique role in regulating the migrating motor complex and its specific receptor make it a valuable target for research and therapeutic applications.

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMKJPZQNQTMI-CSRYRKIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H194N36O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746642
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2685.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85490-53-5
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.